REACTION_CXSMILES
|
Br[CH:2]([CH2:19][CH3:20])[C:3]([N:5]1[C:18]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[S:12][C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2)=[O:4].[N:21]1[C:33]2[C:32]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=3[NH:26][C:25]=2[N:24]=[C:23]([SH:34])[N:22]=1.CCN(CC)CC.C(OCC)(=O)C>CN(C=O)C>[N:21]1[C:33]2[C:32]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=3[NH:26][C:25]=2[N:24]=[C:23]([S:34][CH:2]([CH2:19][CH3:20])[C:3]([N:5]2[C:18]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[S:12][C:11]3[C:6]2=[CH:7][CH:8]=[CH:9][CH:10]=3)=[O:4])[N:22]=1
|
Name
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2-bromo-1-(10H-phenothiazin-10-yl)butan-1-one
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Quantity
|
3.675 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)N1C2=CC=CC=C2SC=2C=CC=CC12)CC
|
Name
|
|
Quantity
|
2.125 g
|
Type
|
reactant
|
Smiles
|
N1=NC(=NC=2NC=3C=CC=CC3C21)S
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
11.1 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
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Name
|
1.5h
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The organic phase was washed by saturated NH4Cl for five times
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Type
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DRY_WITH_MATERIAL
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Details
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It was dried by anhydrous Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
The organic phase was concentrated to about 15 ml
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Type
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CUSTOM
|
Details
|
the pale solid was formed
|
Type
|
CUSTOM
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Details
|
The amorphous solid was collected
|
Type
|
WASH
|
Details
|
washed by a few ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
N1=NC(=NC=2NC=3C=CC=CC3C21)SC(C(=O)N2C1=CC=CC=C1SC=1C=CC=CC21)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |